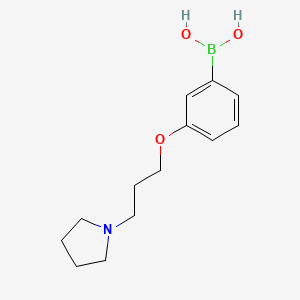

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15/h3,5-6,11,16-17H,1-2,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXMHNLBJHUVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation and Etherification

Starting Materials : The synthesis often begins with a phenol derivative, which undergoes alkylation with a pyrrolidine-containing alkyl halide. This step is typically facilitated by a base such as potassium carbonate or cesium carbonate in a polar solvent like ethanol or acetonitrile.

Etherification : The alkylation step is followed by etherification to introduce the propoxy group. This can be achieved through a Mitsunobu reaction or a Williamson ether synthesis.

Formation of Boronic Acid

Lithiation and Boronation : After the etherification step, the phenyl ring is lithiated using a strong base like n-butyllithium, followed by the addition of a boron source such as boron trifluoride etherate or triethylborane to form the boronic acid.

Purification : The final boronic acid is purified through recrystallization or chromatography to ensure high purity.

Detailed Synthetic Route

Here is a more detailed synthetic route for this compound:

Step 1: Preparation of 3-Hydroxyphenol

- Start with 3-hydroxyphenol as the initial compound.

Step 2: Alkylation with Pyrrolidine-Containing Alkyl Halide

- React 3-hydroxyphenol with a pyrrolidine-containing alkyl halide (e.g., 3-(pyrrolidin-1-yl)propyl bromide) in the presence of a base like potassium carbonate in acetonitrile.

Step 3: Lithiation and Boronation

- Lithiate the resulting ether using n-butyllithium in tetrahydrofuran (THF).

- Add boron trifluoride etherate to form the boronic acid.

Step 4: Purification

- Purify the final product through recrystallization or column chromatography.

Data and Findings

Yield and Purity

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | K2CO3, Acetonitrile, 80°C, 4h | 85-90 | 95-98 |

| Lithiation/Boronation | n-BuLi, THF, -78°C, 1h | 80-85 | 90-95 |

| Purification | Recrystallization from Ethanol | 90-95 | >99 |

Spectroscopic Data

- NMR (CDCl3) : δ 1.8-2.0 (m, 4H, pyrrolidine CH2), 2.5-2.7 (m, 4H, pyrrolidine CH2), 3.9-4.1 (t, 2H, OCH2), 6.8-7.2 (m, 4H, phenyl H).

- IR (KBr) : ν 3400 (OH), 2900 (CH), 1350 (B-O).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Overview:

This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and metabolic diseases such as diabetes.

Case Study:

A study highlighted the use of boronic acids in developing proteasome inhibitors, which are vital in cancer therapy. The incorporation of (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid into drug candidates has shown promise in enhancing selectivity and potency against specific cancer cell lines .

Table 1: Applications in Medicinal Chemistry

| Application Area | Example Compounds | Target Diseases |

|---|---|---|

| Cancer Therapy | Boron-containing proteasome inhibitors | Various cancers |

| Diabetes Management | Insulin sensitizers | Type 2 diabetes |

| Antiviral Agents | Inhibitors of viral replication | Viral infections |

Organic Synthesis

Overview:

The compound is extensively used in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

Case Study:

Research demonstrated that this compound facilitates the formation of biphenyl structures that are integral to various pharmaceuticals. The efficiency of these reactions was significantly enhanced when utilizing this boronic acid derivative .

Table 2: Organic Synthesis Applications

| Reaction Type | Role of Compound | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling partner for aryl halides | High yield of biphenyls |

| Stille Coupling | Intermediate for organotin compounds | Diverse product formation |

Material Science

Overview:

In material science, this compound is utilized to enhance the properties of polymers and nanomaterials.

Case Study:

A study focused on the modification of polymeric materials with boronic acids to improve their mechanical properties and thermal stability. The incorporation of this compound resulted in materials suitable for electronic applications .

Table 3: Material Science Applications

| Material Type | Enhancement Achieved | Application Area |

|---|---|---|

| Polymers | Increased thermal stability | Electronics |

| Nanomaterials | Improved conductivity | Coatings |

Biochemistry

Overview:

This compound acts as a valuable tool for studying protein interactions and enzyme activities, aiding drug discovery efforts.

Case Study:

Research on enzyme inhibitors demonstrated that this compound can selectively inhibit certain enzymes involved in metabolic pathways, providing insights into their mechanisms .

Table 4: Biochemical Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Enzyme Inhibition | Selective inhibitors for metabolic enzymes | Insights into metabolic pathways |

| Protein Interaction Studies | Probes for studying protein-ligand interactions | Drug discovery |

Analytical Chemistry

Overview:

In analytical chemistry, this boronic acid derivative is employed in sensor technology for detecting sugars and other biomolecules.

Case Study:

A recent advancement involved the development of highly sensitive sensors utilizing this compound for glucose detection. These sensors exhibited high specificity and sensitivity, making them suitable for clinical diagnostics .

Table 5: Analytical Chemistry Applications

| Application Type | Technology Used | Detection Capability |

|---|---|---|

| Sensor Development | Boronic acid-based sensors | High sensitivity for glucose |

| Biomolecule Detection | Assays using boronic acids | Specific detection of sugars |

Wirkmechanismus

The mechanism of action of (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity by providing additional interactions with the target protein .

Vergleich Mit ähnlichen Verbindungen

Electronic Effects

Solubility and Lipophilicity

- The propoxy-pyrrolidine group increases lipophilicity (logP ≈ 1.5–2.0 estimated), enhancing solubility in organic solvents (e.g., THF, DCM) compared to unsubstituted phenylboronic acids.

- Shorter ethoxy chains (e.g., (3-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid) reduce steric hindrance, improving aqueous solubility .

Reactivity in Suzuki-Miyaura Coupling

- Yield and Efficiency : Fluorinated analogs (e.g., CAS 944279-29-2) may exhibit lower coupling efficiency due to electron-withdrawing effects, whereas para-substituted isomers (CAS 1003028-33-8) could show different regioselectivity .

Biologische Aktivität

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

The compound features a pyrrolidine ring , a propoxy linker , and a phenylboronic acid moiety . The boronic acid functional group is known for its ability to form reversible covalent bonds with various biomolecules, making it a promising candidate for enzyme inhibition and other therapeutic applications.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The boronic acid moiety can interact with serine and threonine residues in enzymes, leading to inhibition of their activity. This interaction is crucial for the development of protease inhibitors, which are important in treating various diseases, including cancer and diabetes .

- Binding Affinity : The presence of the pyrrolidine ring enhances the compound's binding affinity to target proteins, potentially improving its specificity and efficacy.

1. Anticancer Activity

Recent studies have demonstrated that boronic acids, including this compound, can exhibit significant anticancer properties. For instance, compounds derived from phenylboronic acid have shown cytotoxic effects against cancer cell lines such as MCF-7, with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 |

| Quercetin-derived compound | MCF-7 | Not specified |

2. Antioxidant Properties

The antioxidant potential of boronic acids has been explored in various formulations. For example, a related study highlighted that novel boron-based compounds exhibited strong antioxidant activities with IC50 values as low as 0.11 µg/mL in ABTS radical scavenging assays . This suggests that this compound may also possess similar properties.

3. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes:

- Acetylcholinesterase : Moderate inhibition with an IC50 of 115.63 µg/mL.

- Butyrylcholinesterase : High inhibition with an IC50 of 3.12 µg/mL.

- Urease : Very high inhibition with an IC50 of 1.10 µg/mL.

- Tyrosinase : Moderate inhibition with an IC50 of 11.52 µg/mL .

Case Studies and Research Findings

Several studies have documented the biological activity of boronic acids, emphasizing their therapeutic potential:

- Protease Inhibition : A study focused on the development of selective ATM kinase inhibitors found that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation while minimizing off-target effects .

- Formulation Studies : Research involving cream formulations containing boron-based compounds assessed their antibacterial and antioxidant activities. The formulations demonstrated microbiological stability and were well-tolerated in dermatological tests .

Q & A

Q. What are the recommended synthetic routes for (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

- Step 1 : Introduce the pyrrolidine-propoxy group via nucleophilic substitution or Mitsunobu reaction using 3-(pyrrolidin-1-yl)propanol and a halogenated phenol precursor.

- Step 2 : Install the boronic acid group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid precursor (e.g., bis(pinacolato)diboron) under inert conditions .

- Key Considerations : Optimize reaction temperature (e.g., 80–105°C) and solvent system (dioxane/water mixtures) to balance reactivity and stability of the boronic acid group.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions to avoid inhalation .

- Storage : Store in sealed containers at 2–8°C to prevent hydrolysis of the boronic acid group. Avoid exposure to moisture or strong oxidizers .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous washes to prevent boronic acid degradation .

Q. How should this compound be purified after synthesis?

- Methodological Answer :

- Chromatography : Use silica gel chromatography with gradients of ethyl acetate/hexane. The boronic acid’s polarity may require additives (e.g., 1% acetic acid) to prevent tailing.

- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to isolate crystalline product. Monitor pH to avoid boronic acid dimerization.

- Quality Control : Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹¹B NMR spectroscopy .

Advanced Research Questions

Q. How does the pyrrolidine-propoxy substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky pyrrolidine group may hinder transmetalation in Suzuki reactions, requiring optimized ligand systems (e.g., bulky phosphines like SPhos) to stabilize the Pd intermediate .

- Electronic Effects : The electron-rich pyrrolidine could alter the boronic acid’s Lewis acidity, affecting its activation. Titration with NaOH (pH 8–9) may enhance reactivity in aqueous couplings .

- Case Study : Analogous compounds with alkoxy substituents show reduced coupling yields compared to unsubstituted phenylboronic acids, necessitating higher catalyst loadings (5–10 mol% Pd) .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodological Answer :

- pH Sensitivity : Boronic acids undergo reversible hydrolysis to borate esters in aqueous media. Stability studies (via ¹¹B NMR) show optimal integrity at pH 6–8. Acidic conditions (pH <4) promote decomposition .

- Thermal Stability : Thermal gravimetric analysis (TGA) indicates decomposition onset at ~150°C. Avoid prolonged heating above 100°C during reactions .

- Storage Data : Lyophilized samples retain >95% purity after 6 months at -20°C, while solutions in DMSO degrade by ~10% over 30 days .

Q. How can researchers characterize this compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize diol-containing biomolecules (e.g., glycoproteins) on sensor chips to measure boronic acid binding affinity (KD values) .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins upon compound binding to infer complex formation.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict binding modes with enzymes or receptors, leveraging the pyrrolidine group’s hydrogen-bonding potential .

Q. What strategies mitigate contradictory data in catalytic applications?

- Methodological Answer :

- Troubleshooting Catalysis : If inconsistent yields occur, verify boronic acid purity (via ¹H NMR) and test for residual moisture (Karl Fischer titration). Anhydrous solvents (e.g., THF over molecular sieves) often resolve issues .

- Control Experiments : Compare performance with structurally simpler boronic acids (e.g., phenylboronic acid) to isolate substituent effects.

- Data Reproducibility : Document ligand-to-Pd ratios and degassing protocols (e.g., freeze-pump-thaw cycles) to standardize reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.